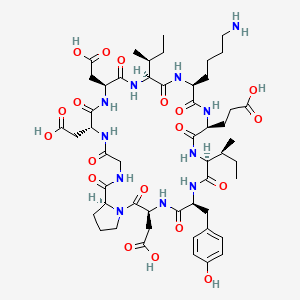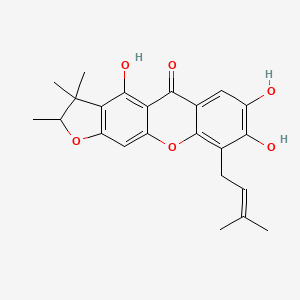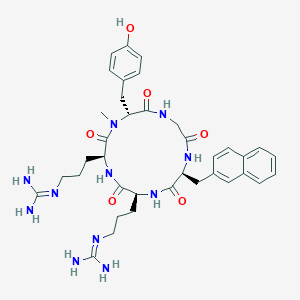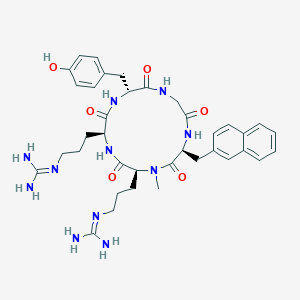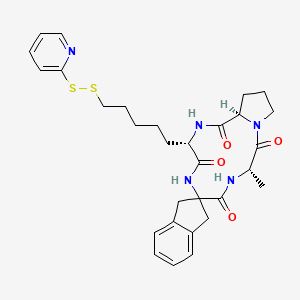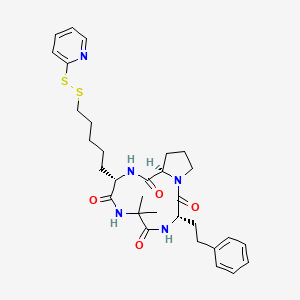
H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys(1)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys(1)-OH is a synthetic peptide composed of multiple amino acids Each amino acid in the sequence is in its DL form, indicating the presence of both D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Industrial production also involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry to verify the peptide’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys(1)-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys(1)-OH: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in diseases where peptide-based treatments are effective.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys(1)-OH depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
H-DL-Glu(1)-DL-Ser-DL-Ile-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-Ile-DL-Lys(1)-OH: Similar structure but lacks the xiIle residues.
H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys-OH: Similar structure but lacks the terminal hydroxyl group.
Uniqueness
The presence of both D- and L- enantiomers in H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys(1)-OH makes it unique compared to peptides composed solely of L-amino acids. This duality can influence the peptide’s stability, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C54H80N12O21 |
|---|---|
Molecular Weight |
1233.3 g/mol |
IUPAC Name |
15-amino-9,27-di(butan-2-yl)-3,30,33-tris(carboxymethyl)-12-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,26,29,32,35,38-undecaoxo-1,4,7,10,13,19,25,28,31,34,37-undecazabicyclo[37.3.0]dotetracontane-24-carboxylic acid |
InChI |
InChI=1S/C54H80N12O21/c1-5-26(3)43-51(83)59-31(54(86)87)10-7-8-18-56-38(69)17-16-30(55)45(77)63-36(25-67)49(81)65-44(27(4)6-2)52(84)61-32(20-28-12-14-29(68)15-13-28)46(78)62-35(23-42(75)76)53(85)66-19-9-11-37(66)50(82)57-24-39(70)58-33(21-40(71)72)47(79)60-34(22-41(73)74)48(80)64-43/h12-15,26-27,30-37,43-44,67-68H,5-11,16-25,55H2,1-4H3,(H,56,69)(H,57,82)(H,58,70)(H,59,83)(H,60,79)(H,61,84)(H,62,78)(H,63,77)(H,64,80)(H,65,81)(H,71,72)(H,73,74)(H,75,76)(H,86,87) |
InChI Key |
QVRGILAZQGYCSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(CCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O)C(C)CC)CO)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


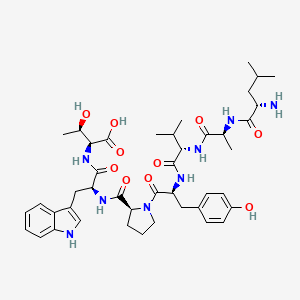

![hydron;methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate;chloride](/img/structure/B10847839.png)
